4-(Benzylsulfanyl)-2-phenylpyrazolo[1,5-a]pyrazine is a complex heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core. Its unique structural properties make it of significant interest in various fields, particularly in medicinal chemistry and pharmacology. This compound is classified under the category of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
The compound can be synthesized through various chemical methods, and its structure has been analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. Information on its synthesis and properties can be found in scientific literature and databases such as PubChem.
4-(Benzylsulfanyl)-2-phenylpyrazolo[1,5-a]pyrazine belongs to the class of pyrazolo[1,5-a]pyrazines, which are characterized by their fused ring system and potential pharmacological applications. This particular compound is noted for containing both a benzylsulfanyl group and a phenyl group, which may influence its reactivity and biological interactions.
The synthesis of 4-(benzylsulfanyl)-2-phenylpyrazolo[1,5-a]pyrazine typically involves several key steps:
The synthetic routes are optimized to enhance yield and purity. Techniques such as high-throughput synthesis and advanced purification methods (e.g., chromatography) are commonly employed to isolate the desired product effectively .
The molecular structure of 4-(benzylsulfanyl)-2-phenylpyrazolo[1,5-a]pyrazine includes a pyrazolo[1,5-a]pyrazine backbone with specific substituents that influence its chemical behavior. The InChI representation of this compound is:
Key molecular data includes:
4-(Benzylsulfanyl)-2-phenylpyrazolo[1,5-a]pyrazine can undergo various chemical reactions typical for heterocycles:
The reactivity of this compound allows it to be utilized as a building block in synthesizing more complex molecules with potential biological activity .
The mechanism of action for 4-(benzylsulfanyl)-2-phenylpyrazolo[1,5-a]pyrazine is primarily attributed to its interactions with specific molecular targets:
Preliminary studies have indicated that derivatives of this compound exhibit significant biological activity against cancer cell lines, suggesting potential therapeutic applications .
4-(Benzylsulfanyl)-2-phenylpyrazolo[1,5-a]pyrazine is typically characterized by:
The chemical properties include:
Relevant data from spectral analyses (e.g., infrared spectroscopy) further support its characterization .
4-(Benzylsulfanyl)-2-phenylpyrazolo[1,5-a]pyrazine has several applications in scientific research:
Pyrazolo[1,5-a]pyrazine belongs to the broader class of fused bicyclic N-heterocycles characterized by a pyrazole ring annulated to a pyrazine ring. This scaffold exhibits distinct electronic properties due to its electron-deficient nature and hydrogen-bonding capabilities at N1 and N5 positions. Its planar structure facilitates π-stacking interactions with biological targets, particularly protein kinases where it occupies the adenine-binding pocket of ATP [1] [6]. The scaffold’s versatility is evidenced by its presence in compounds targeting:
Table 1: Clinical-Stage Drugs Featuring Pyrazolo-Fused Scaffolds
| Drug Name | Core Structure | Therapeutic Target | Clinical Status |
|---|---|---|---|
| Repotrectinib | Pyrazolo[1,5-a]pyrimidine | Trk/ROS1/ALK | FDA-approved (2023) |
| Zanubrutinib | Pyrazolo[1,5-a]pyrimidine | Bruton’s tyrosine kinase | FDA-approved (2019) |
| SGI-1776 | Imidazo[1,2-b]pyridazine | Pim-1 | Phase I (terminated) |
| Ocinaplon | Pyrazolo[1,5-a]pyrimidine | GABA_A receptor | Phase III |
The scaffold’s synthetic tractability enables regioselective functionalization at C2, C3, C6, and C7 positions, allowing medicinal chemists to fine-tune pharmacokinetic properties such as solubility (via polar substituents) and metabolic stability (via steric blocking) [1] [6]. Microwave-assisted cyclocondensation techniques further enhance synthetic efficiency (yields: 67–93%; RME: 40–53%) compared to traditional BODIPY fluorophores (RME: 1.31–17.9%) [7].
The 4-(benzylsulfanyl)-2-phenyl substitution pattern in pyrazolo[1,5-a]pyrazine creates a bifunctional pharmacophore with distinct steric and electronic contributions:
Modulates electron density at C3/C5 positions, reducing the scaffold’s LUMO energy (-1.8 eV vs. -1.3 eV for unsubstituted analogs) to facilitate charge-transfer interactions [5] [7].
Phenyl group (C2 position):
Table 2: SAR of Substituents in Pyrazolo-Fused Kinase Inhibitors
| Position | Substituent | Biological Effect | Potency Shift |
|---|---|---|---|
| C2 (Phenyl) | m-CF₃ | Enhanced hydrophobic contact with kinase hinge region | 10-fold increase |
| C4 | Benzylsulfanyl | Allosteric pocket occupancy; metabolic liability | Variable |
| C4 | Oxidized sulfone | Covalent binding; prolonged target residence | 3-fold increase |
| C7 | Electron-donating groups (e.g., -OMe) | Increased fluorescence quantum yield (ϕF = 0.97) | N/A |
Molecular modeling reveals that the benzylsulfanyl’s torsion angle (112° relative to the core) positions the phenyl ring into a hydrophobic subpocket, while the 2-phenyl group’s coplanarity (dihedral <15°) maximizes stacking interactions. This configuration disrupts ATP binding via steric clash with conserved lysine residues [5] [8].
Pyrazolo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine are constitutional isomers differing in the pyrimidine/pyrazine nitrogen placement. This difference profoundly impacts their bioactivity profiles and physicochemical properties:
Pyrazolo[1,5-a]pyrimidines exhibit stronger fluorescence (ϕF up to 0.97 with EDGs) due to intramolecular charge transfer (ICT), whereas pyrazolo[1,5-a]pyrazines show quenching via intersystem crossing [7].
Target selectivity:
Pyrazolo[1,5-a]pyrazines exhibit preference for Pim-1 and Flt-3 kinases, where the benzylsulfanyl group accesses unique hydrophobic pockets absent in Trk isoforms [6].
Synthetic accessibility:
Table 3: Comparison of Key N-Fused Bicyclic Scaffolds
| Parameter | Pyrazolo[1,5-a]pyrazine | Pyrazolo[1,5-a]pyrimidine | Imidazo[1,2-b]pyridazine |
|---|---|---|---|
| Ring Atoms (N) | 4 | 3 | 4 |
| LogP (unsubstituted) | 1.2 ± 0.3 | 0.9 ± 0.2 | 1.8 ± 0.4 |
| Kinase Inhibition Bias | Pim-1, Flt-3 | Trk, EGFR, CDK | Pan-kinase |
| Synthetic Yield Range | 45–65% | 67–93% | 50–75% |
| Quantum Yield (ϕF) | <0.1 | Up to 0.97 | <0.05 |
The benzylsulfanyl group’s metabolic vulnerability (sulfoxidation by CYP3A4) contrasts with pyrazolo[1,5-a]pyrimidine’s robust methyl or chloro substituents. However, this liability can be exploited for prodrug strategies, as evidenced by sulfone-based covalent inhibitors entering clinical trials [5] [8].
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: